molecular formula C11H11N B1603263 5-Cyclopropyl-1H-indole CAS No. 893739-92-9

5-Cyclopropyl-1H-indole

Cat. No. B1603263
M. Wt: 157.21 g/mol
InChI Key: TUEAWFOWZWBRBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1H-indole (5CPI) is a novel indole-based compound that has recently been the subject of much research in the fields of synthetic organic chemistry, pharmacology, and biochemistry. 5CPI has a unique structure that allows it to interact with a variety of biological targets and has been found to possess a variety of interesting biochemical and physiological effects.

Scientific Research Applications

Reactivity and Synthesis

  • 5-Cyclopropyl-1H-indole can be synthesized via 1,2-addition reactions with α-cyclopropyl N-acyliminium ions, leading to the formation of pyrrolidin-2-ones. This process is useful for creating compounds with quaternary stereocenters, which are significant in medicinal chemistry for their unique biological properties (Ryder et al., 2019).

Electrocatalysis

  • A method for the electrochemical α-sulfonylation of 1H-indole has been developed. This method is particularly effective for various indoles, including those with cyclopropyl groups. It's significant for creating indolyl aryl sulfones, which are important in pharmaceutical research (Feng et al., 2017).

Alkylation Techniques

  • 5-Cyclopropyl-1H-indole derivatives can be created through the alkylation of indoles with cyclopropyl ketones. The use of reagents like CeCl3·7H2O/LiI makes this method cost-effective and simple, which is valuable in large-scale synthesis processes (Yadav et al., 2007).

Indole Alkaloid Synthesis

  • The compound plays a role in the total synthesis of indole alkaloids like cycloclavine. These alkaloids are significant in drug discovery due to their potential biological activities (Petronijević & Wipf, 2011).

Radical Scavenging

  • Indole derivatives, including those similar to 5-Cyclopropyl-1H-indole, exhibit DPPH radical scavenging activity. This property is crucial for the development of antioxidants and therapeutic agents (Sugiyama et al., 2009).

Cyclization and Drug Discovery

  • The gold-catalyzed cascade cyclization of diynes can produce fused indoles, which are structurally related to 5-Cyclopropyl-1H-indole. This method is noteworthy for creating compounds with potential antifungal activities, relevant in drug discovery (Hirano et al., 2011).

properties

IUPAC Name

5-cyclopropyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-8(1)9-3-4-11-10(7-9)5-6-12-11/h3-8,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEAWFOWZWBRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602485
Record name 5-Cyclopropyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1H-indole

CAS RN

893739-92-9
Record name 5-Cyclopropyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-Cyclopropyl-1H-indole
Reactant of Route 3
Reactant of Route 3
5-Cyclopropyl-1H-indole
Reactant of Route 4
Reactant of Route 4
5-Cyclopropyl-1H-indole
Reactant of Route 5
Reactant of Route 5
5-Cyclopropyl-1H-indole
Reactant of Route 6
Reactant of Route 6
5-Cyclopropyl-1H-indole

Citations

For This Compound
1
Citations
S Petit, Y Duroc, V Larue, C Giglione… - ChemMedChem …, 2009 - Wiley Online Library
SAR by NMR: A series of indole compounds derived from 5‐bromo‐1H‐indole‐3‐acetohydroxamic acid were synthesized. Their inhibitory activities were evaluated against purified …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.